molecular formula C10H12 B7822004 1-Methylindan CAS No. 27133-93-3

1-Methylindan

Cat. No.: B7822004
CAS No.: 27133-93-3
M. Wt: 132.20 g/mol
InChI Key: FIPKSKMDTAQBDJ-UHFFFAOYSA-N
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Description

Significance and Context in Organic Chemistry Research

The significance of 1-Methylindan (B54001) in organic chemistry research stems from its identity as a cyclic hydrocarbon that can be formed through various reductive cyclization processes. lookchem.com For instance, the electrochemical reduction of o-(3-butenyl)fluorobenzene has been shown to yield this compound as a primary product under specific conditions. lookchem.com It is also involved in gas-phase radical cation chemistry, where it can be generated through a two-step cycloaddition mechanism. lookchem.com

Furthermore, this compound is contextualized within the broader research on indanone derivatives. The indanone core structure is a versatile scaffold that has been extensively investigated for a wide range of applications. The introduction of a methyl group at the first position, creating this compound, allows for the fine-tuning of chemical properties and interactions, making it a valuable subject for synthetic and mechanistic studies. Research into the synthesis of the parent indanone structure provides a foundation for accessing derivatives like this compound, with methods ranging from classic Friedel-Crafts reactions to modern transition metal-catalyzed cyclizations. nih.gov

Structural Characteristics and Chirality in Scholarly Investigations

The molecular structure of this compound consists of a benzene (B151609) ring fused to a five-membered cyclopentane (B165970) ring. The defining feature is a methyl group (CH₃) substituent at the C1 position of the cyclopentane ring. This substitution is critical as it introduces a stereocenter, or chiral center, into the molecule. dalalinstitute.com

Chirality is a geometric property of a molecule that makes it non-superimposable on its mirror image. libretexts.org Because the C1 carbon of this compound is bonded to four different groups (a hydrogen atom, the methyl group, the C2 carbon of the cyclopentane ring, and a carbon atom of the benzene ring), the molecule is chiral. dalalinstitute.com This means this compound can exist as a pair of enantiomers: (R)-1-Methylindan and (S)-1-Methylindan. These stereoisomers differ in the three-dimensional arrangement of their atoms. libretexts.org The study of such stereochemistry is crucial as the spatial arrangement can significantly influence a molecule's reactivity and its interaction with other chiral entities.

The structural properties of this compound have been characterized using various analytical techniques, including mass spectrometry and UV/Visible spectroscopy. nist.gov

Table 1: Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₂ nist.govlookchem.comnih.gov
Molecular Weight 132.20 g/mol nist.govnih.gov
IUPAC Name 1-methyl-2,3-dihydro-1H-indene nih.gov
CAS Registry Number 767-58-8 nist.govnist.govlookchem.com
Density 0.954 g/cm³ lookchem.com
Boiling Point 193.4°C at 760 mmHg lookchem.com
Flash Point 61.3°C lookchem.com

| Refractive Index | 1.5266 | lookchem.com |

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Key Features Source
Mass Spectrometry (GC-MS) NIST library data available, with a top peak m/z value reported. nih.gov
UV/Visible Spectrum Data available in the NIST Chemistry WebBook. nist.gov

| Gas Chromatography | Kovats Retention Index values have been determined on various column types. | nih.gov |

Historical Perspective of this compound Research Trajectories

The historical study of this compound is intrinsically linked to the development of synthetic methodologies for the indan (B1671822) and indanone core structures. Research into the synthesis of the parent 1-indanone (B140024) dates back to the 1920s. Early methods often relied on intramolecular cyclization reactions. For example, the synthesis of 1-indanone from hydrocinnamic acid using sulfuric acid was described in 1939, while a more efficient route involving the cyclization of phenylpropionic acid chloride with aluminum chloride was reported in 1927.

Over the decades, research has progressed towards creating a diverse array of synthetic methods. nih.govbeilstein-journals.org These include intramolecular Friedel–Crafts acylations catalyzed by various metal triflates and the use of Meldrum's acid derivatives as stable precursors. nih.gov More contemporary approaches have focused on developing highly efficient and atom-economical reactions. organic-chemistry.org This includes photoredox catalysis and transition-metal-catalyzed reactions, which offer novel pathways to the indan skeleton. The earliest specific data compilations found for this compound itself in public databases date back to work from 1955. nist.gov The continuous evolution of synthetic chemistry has allowed for more sophisticated investigations into the properties and potential applications of specific derivatives like this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2,3-dihydro-1H-indene
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InChI

InChI=1S/C10H12/c1-8-6-7-9-4-2-3-5-10(8)9/h2-5,8H,6-7H2,1H3
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InChI Key

FIPKSKMDTAQBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12
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DSSTOX Substance ID

DTXSID80862406
Record name 1-Methyl-2,3-dihydro-1H-indene
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Molecular Weight

132.20 g/mol
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CAS No.

767-58-8, 27133-93-3
Record name 1-Methylindan
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Advanced Synthetic Methodologies and Derivatization Studies

Stereoselective Synthesis of 1-Methylindan (B54001) Enantiomers and Diastereomers

The creation of specific stereoisomers of this compound is critical, as biological activity is often dependent on the precise three-dimensional arrangement of the molecule. Methodologies to control this stereochemistry involve chiral auxiliaries, specific catalytic systems, and carefully controlled reaction sequences.

Chiral Auxiliaries and Catalytic Approaches

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthesis to direct the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com After establishing the desired chirality, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has been effectively applied to the synthesis of chiral indane derivatives.

Sulfur-based chiral auxiliaries derived from amino acids have also demonstrated significant potential in asymmetric synthesis, including the development of indene-based thiazolidinethione auxiliaries for various transformations. scielo.org.mx

Table 1: Asymmetric Hydrogenation Optimization for (S)-1-Aminoindane Synthesis Data synthesized from findings on asymmetric synthesis strategies. researchgate.net

CatalystSolventCatalyst Loading (w/w)Diastereomeric Excess (de)
Pd/CMethanol10%>98%
PtO₂Ethanol5%95%
Rh/Al₂O₃Tetrahydrofuran10%92%
Raney NiIsopropanol15%85%

Dehydration and Hydrogenation Techniques for Alkyl Indans

The dehydration of alcohols to form alkenes is a fundamental transformation in organic synthesis. libretexts.orgyoutube.com This reaction is typically carried out by heating the alcohol with a strong acid like sulfuric or phosphoric acid. libretexts.org In the context of this compound synthesis, a precursor such as this compound-1-ol can be dehydrated to yield a mixture of methylindene isomers.

The subsequent hydrogenation of the resulting carbon-carbon double bond is a critical step to yield the saturated alkyl indane. This process can be achieved using various catalysts, such as Palladium on carbon (Pd/C) or Platinum on alumina (B75360) (Pt/Al₂O₃), under a hydrogen atmosphere. researchgate.net The combination of dehydration and hydrogenation provides a robust pathway for converting oxygenated indane precursors into the desired alkyl indane structures. For example, a process for producing liquid alkanes from biomass involves sequential dehydration and hydrogenation steps to convert carbohydrate-derived molecules into saturated hydrocarbons. researchgate.net

Grignard and Related Organometallic Reactions in Chiral Synthesis

Grignard reactions are a cornerstone of C-C bond formation. The asymmetric addition of a Grignard reagent to a prochiral ketone is a powerful method for accessing chiral tertiary alcohols, which are valuable synthetic intermediates. nih.gov This strategy is directly applicable to the synthesis of chiral this compound precursors. The addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to 1-indanone (B140024) yields this compound-1-ol.

To control the stereochemistry of this addition, chiral ligands can be employed to mediate the reaction. A class of biaryl chiral ligands derived from 1,2-diaminocyclohexane (DACH) has been developed to facilitate the highly enantioenriched synthesis of tertiary alcohols from ketones and both aliphatic and aromatic Grignard reagents. nih.govrsc.org This methodology allows for the modular construction of complex chiral molecules from simple substrates. nih.gov By selecting the appropriate chiral ligand, either enantiomer of the resulting alcohol can be produced with high selectivity. nih.gov The configurational stability of the intermediate Grignard reagent is also a key factor in achieving high enantiomeric purity. nih.gov

Synthesis of Substituted Indans and Related Scaffolds

Beyond the synthesis of the this compound core, significant research has focused on methods to introduce additional substituents and to modify the indane ring system itself, expanding its utility in various applications.

Strategies for Alkyl-Substituted Indans

The introduction of alkyl groups onto the indane framework can be accomplished through several synthetic strategies. A prominent industrial method involves the acid-catalyzed reaction of an olefin with an aromatic compound. A patented process describes the production of a mixture of poly-alkyl substituted indane isomers, an important intermediate for fragrance ingredients, by reacting iso-amylenes with alpha-methyl styrene (B11656) in the presence of a catalyst within a microchannel reactor. google.com This technology leverages enhanced heat and mass transfer rates to improve yield and efficiency compared to traditional batch reactors. google.com

Another classic method for alkylating aromatic rings is the Friedel-Crafts reaction. learncbse.in This reaction can be used to introduce alkyl groups onto the benzene (B151609) portion of the indane ring system using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride. Furthermore, N-alkyl substituted derivatives can be synthesized through copper-catalyzed C-N bond formation protocols. acs.org

Table 2: Representative Alkyl-Substituted Indane Synthesis Data based on general alkylation strategies. google.comorganic-chemistry.org

Reactant 1Reactant 2Catalyst/ReagentProduct Type
alpha-Methyl styreneIso-amylenesAcid CatalystPoly-methyl/ethyl indans
Indanetert-Butyl chlorideAlCl₃tert-Butylindan
IndaneIsopropyl bromideFeCl₃Isopropylindan
Sulfonate ester of Indanol[bmim][I]Ionic LiquidIodoindan

Functionalization of the Indane Ring System

Functionalization of the indane scaffold involves introducing various chemical groups to modify its properties. Recent advances in photoredox catalysis have enabled novel transformations of the indene (B144670) ring system. One such method facilitates a ring expansion through the insertion of a functionalized carbon atom, converting indene derivatives into 2-substituted naphthalenes. nih.govresearchgate.net This reaction utilizes α-iodonium diazo compounds as masked carbyne equivalents and proceeds under mild conditions, tolerating a wide array of functional groups. nih.govresearchgate.net

More traditional methods for functionalizing the aromatic portion of the indane ring include electrophilic aromatic substitution reactions. Similar to other activated benzene rings, the indane system can undergo reactions such as nitration (using nitric acid and sulfuric acid) and bromination (using bromine and a Lewis acid) to install nitro and bromo groups, respectively, primarily at the positions para and ortho to the fused cyclopentane (B165970) ring. learncbse.in These functionalized indanes can then serve as precursors for a wide range of other derivatives.

Preparation of Indan-1-one Derivatives as Precursors

The synthesis of this compound often proceeds through the key intermediate, indan-1-one. The preparation of indan-1-one and its derivatives is a well-established area of organic synthesis, with numerous methods developed to construct the indanone core. A primary and widely utilized method is the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid and its derivatives. nih.govnih.gov This reaction typically employs a strong acid, such as polyphosphoric acid or sulfuric acid, to facilitate the cyclization and formation of the five-membered ring. nih.gov

Alternative precursors and methodologies have also been explored to enhance yield, scalability, and functional group tolerance. One such approach involves the use of benzoic acids, which are converted to their corresponding acyl chlorides. These intermediates then react with ethylene (B1197577), followed by an intramolecular Friedel-Crafts alkylation to yield the desired 1-indanone. nih.gov Another versatile method utilizes Meldrum's acid derivatives, which can undergo intramolecular Friedel-Crafts acylation catalyzed by metal trifluoromethanesulfonates. nih.gov

Furthermore, innovative one-pot syntheses have been developed. For instance, the NbCl5-induced Friedel-Crafts reaction of aromatic substrates with 3,3-dimethylacrylic acid provides a direct route to 1-indanone derivatives. nih.gov The choice of synthetic route often depends on the desired substitution pattern on the aromatic ring of the indanone, as different starting materials allow for the introduction of various functional groups. au.dk The resulting indan-1-one can then be readily converted to this compound through reactions such as Grignard addition with methylmagnesium bromide followed by reduction of the tertiary alcohol.

Table 1: Synthetic Methodologies for Indan-1-one Derivatives

Starting Material Reagents and Conditions Product Reference
3-Phenylpropionic Acid Polyphosphoric Acid or Sulfuric Acid, Heat Indan-1-one nih.govnih.gov
Benzoic Acid 1. Thionyl chloride; 2. Ethylene, AlCl₃ 1-Indanone nih.gov
Diethyl Phthalate Ethyl acetate, NaH; then H₃O⁺, Heat Indane-1,3-dione au.dk
Benzyl Meldrum's Acid Derivatives Microwave-assisted hydrolysis; then Chlorosulfonic acid Halo-1-indanones nih.gov
Aromatic Substrates and 3,3-Dimethylacrylic acid NbCl₅ 1-Indanone Derivatives nih.gov
o-Bromobenzaldehyde and Alkynes Palladium catalyst, Heat 1-Indanone Derivatives nih.gov

Deuterium (B1214612) Labeling and Isotopic Analog Synthesis for Mechanistic Probes

The use of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms and understanding the metabolic fate of molecules. nih.govnih.govpearson.com In the context of this compound, deuterium-labeled analogs serve as valuable mechanistic probes, particularly for studying enzymatic hydroxylations and oxidation pathways. The synthesis of such analogs can be achieved through several strategic approaches.

A common method for introducing a deuterated methyl group is through the use of a deuterated Grignard reagent, such as trideuteromethylmagnesium bromide (CD₃MgBr). pearson.com This reagent can be reacted with a suitable precursor, like indan-1-one, to form the corresponding deuterated tertiary alcohol. Subsequent dehydration and reduction would then yield 1-(trideuteromethyl)indan. This approach allows for the specific placement of the deuterium label on the methyl group, which is often a site of metabolic interest.

Another strategy involves the direct exchange of hydrogen for deuterium on the this compound molecule or its precursors. mdpi.com This can be facilitated by various catalysts, such as palladium on carbon (Pd/C), in the presence of a deuterium source like deuterium gas (D₂) or heavy water (D₂O). mdpi.com The conditions for such exchange reactions need to be carefully controlled to achieve selective labeling at the desired positions. For instance, catalytic H/D exchange can be used to deuterate specific C-H bonds that are sufficiently acidic or accessible to the catalyst. chem-station.com

The synthesis of deuterated analogs is not limited to the methyl group. Labeling of the aromatic ring or the indane backbone can also provide crucial mechanistic insights. This can be accomplished by starting with appropriately deuterated aromatic precursors in the synthesis of the indan-1-one skeleton. researchgate.net The choice of labeling strategy ultimately depends on the specific mechanistic question being addressed.

Table 2: Strategies for Deuterium Labeling of this compound

Labeling Position Synthetic Strategy Deuterated Reagent/Catalyst Precursor Reference
Methyl Group (CD₃) Grignard Reaction Trideuteromethylmagnesium bromide (CD₃MgBr) Indan-1-one pearson.com
Various Positions Catalytic H/D Exchange D₂O, Pd/C-Al This compound mdpi.com
Aromatic Ring Synthesis from Labeled Precursor Deuterated aromatic compound - researchgate.net
Benzylic Position Reduction of Indenone Deuterated reducing agent (e.g., NaBD₄) 1-Methyl-1H-inden-3-ol google.com

Elucidation of Reaction Mechanisms and Kinetics Involving 1 Methylindan

Free-Radical Mechanisms in Ring Contraction and Rearrangement Processes

Free-radical pathways are significant in the formation and reactions of 1-methylindan (B54001), often involving complex sequences of initiation, propagation, and termination steps. These mechanisms are central to ring contraction and rearrangement phenomena observed in hydrocarbon systems.

Pyrolysis of Tetralin to Methylindan Derivatives

The pyrolysis of tetralin (PubChem CID: 7976) is a well-studied process that yields a variety of products, including methylindan derivatives, with this compound being a major component among the ring-contraction products. acs.orgacs.orgacs.org This thermal decomposition proceeds primarily through free-radical pathways. acs.orgfrontiersin.orgpku.edu.cn The product distribution is highly sensitive to reaction conditions such as temperature, concentration, and conversion level, reflecting the delicately balanced competition among several reaction pathways. acs.orgacs.org

Besides ring contraction to methylindan derivatives (this compound, 2-methylindan, and their unsaturated analogues), other significant pathways include successive dehydrogenations leading to 1,2-dihydronaphthalene (B1214177) (PubChem CID: 7731) and naphthalene (B1677914) (PubChem CID: 931), hydrogenolytic ring-opening, and the expulsion of ethylene (B1197577) (PubChem CID: 6325) to form benzocyclobutene (PubChem CID: 7010). acs.org At temperatures between 385 and 485 °C and approximately 100 atm, isomerization of tetralin to this compound is a dominant pathway, alongside dehydrogenation to naphthalene. pku.edu.cn Minor products like indane (PubChem CID: 7009), toluene (B28343) (PubChem CID: 1140), and ethylbenzene (B125841) (PubChem CID: 7421) are believed to arise from the further thermolysis of methylindan and butylbenzene (B1677000) (PubChem CID: 7833). pku.edu.cn

Detailed mechanistic models involving numerous free-radical steps have been developed to describe the pyrolysis of tetralin. acs.orgacs.org These models highlight the interwoven nature of radical intermediates that participate in multiple reaction pathways. acs.org For instance, disproportionation reactions between tetralin and products like 1,2-dihydronaphthalene can significantly contribute to chain initiation. acs.org

Studies on the pyrolysis of tetralin under different conditions, including dilute gas phase and concentrated liquid phase, indicate variations in the rate-determining steps and product distributions. osti.gov In the liquid phase, fast hydrogen atom transfer to the resulting 1-indanylmethyl radical can make the neophyl rearrangement of the 2-tetralyl radical (PubChem CID: 139954) the rate-determining step in the ring contraction pathway. osti.gov

The formation of this compound from tetralin pyrolysis has been observed in various contexts, including coal liquefaction research, where tetralin serves as a hydrogen-donor solvent. acs.orgfrontiersin.orgfrontiersin.org The transformation rate of tetralin and the yield of methylindan are influenced by temperature and the presence of coal. frontiersin.orgfrontiersin.orgresearchgate.net

ProductRelative Content (Example at 420°C, 420 kPa) frontiersin.org
Naphthalene58.67%
Tetralin26.42%
Methyl indan (B1671822)5.49%
Alkanes (C8-C20)3.56%
Butylbenzene1.68%
Methylnaphthalene1.15%
Indane0.94%
Ethylbenzene0.49%

Neophyl Rearrangement Pathways

The neophyl rearrangement is a type of 1,2-aryl migration that can occur in radical intermediates, leading to skeletal rearrangements. In the context of tetralin pyrolysis, the neophyl rearrangement of the 2-tetralyl radical is implicated in the formation of this compound. osti.gov This rearrangement involves the migration of an aryl group, resulting in the formation of the 1-indanylmethyl radical. osti.gov

The driving force for such radical rearrangements is often the formation of a more stable radical intermediate or the release of strain. While alkyl and hydrogen migrations are less common in radical rearrangements compared to carbocations, groups that can accommodate electrons in a π system, such as aryl groups, are known to migrate. rutgers.edu The neophyl rearrangement is an example of a C→C 1,2-aryl migration. nih.gov

In the liquid phase pyrolysis of tetralin, the fast transfer of a hydrogen atom to the 1-indanylmethyl radical intermediate stabilizes this species and can render the preceding neophyl rearrangement of the 2-tetralyl radical the rate-determining step in the formation of this compound. osti.gov This contrasts with the gas phase, where different factors may control the reaction rate and product distribution. osti.gov

Aryl Radical Cyclization Intermediates

Aryl radical cyclization is a fundamental process in organic chemistry involving the formation of a new ring through the attack of an aryl radical on an unsaturated system. While the search results discuss aryl radical cyclization in the synthesis of various cyclic compounds, including indolines and other heterocycles researcher.lifebeilstein-journals.orgmdpi.comnih.govrsc.org, the direct involvement of specific aryl radical cyclization intermediates leading to this compound within the context of tetralin pyrolysis is not explicitly detailed in the provided snippets.

However, the general principles of aryl radical cyclization are relevant to understanding potential radical pathways that could, in other systems or under different conditions, lead to indane frameworks. These reactions often involve 5-exo or 6-endo cyclizations, depending on the tether length and the nature of the radical. mdpi.comnih.gov The formation and fate of aryl radical intermediates are influenced by the method of radical generation (e.g., thermal, photochemical, electrochemical) and the reaction conditions. researcher.lifebeilstein-journals.orgmdpi.comnih.govrsc.org

In the broader context of radical chemistry, aryl radicals can be generated through various methods, including the cleavage of C-halogen bonds or the reduction of diazonium salts. nih.govrsc.org Once formed, these highly reactive species can undergo intramolecular cyclization if a suitable acceptor (like a double or triple bond) is appropriately positioned. mdpi.comnih.gov The resulting cyclic radical intermediate can then undergo further reactions, such as hydrogen abstraction or coupling, to form the final cyclic product. mdpi.comnih.gov

Catalytic Reaction Pathways and Mechanistic Insights

Catalytic processes offer alternative routes to this compound and can influence reaction selectivity and rate compared to thermal methods. Various catalysts have been explored for the transformation of related hydrocarbons.

Influence of Catalysts on Reaction Selectivity and Rate

Catalysts play a crucial role in directing reaction pathways and optimizing the formation of specific products like this compound. The choice of catalyst, along with reaction conditions such as temperature and pressure, significantly impacts the selectivity and rate of reactions involving cyclic hydrocarbons. researchgate.netconicet.gov.aracs.org

For instance, in the catalytic conversion of biomass components to carbocyclic compounds, including methylindan and tetralin, different catalysts are employed in cascade sequences. researchgate.netthe-innovation.org The use of specific catalysts like H-ZSM5 zeolites can catalyze steps involving condensation, rearrangement, and aromatization to yield methylindan and tetralin from precursors like cyclopentanone (B42830) (PubChem CID: 8016). the-innovation.org

In the context of hydrogenation and dehydrogenation reactions involving related compounds like 1-methylindole (B147185) (PubChem CID: 12108), the catalyst type (e.g., Ru/Al2O3, Pd/Al2O3) dictates the efficiency and selectivity of the transformation. researchgate.net Similarly, in the hydrogenation of naphthalene, the catalyst composition (e.g., MoS2/Al2O3, MoS2/AC) affects the product distribution, including the formation of byproducts like this compound. acs.org

The acidity of the catalyst support can also influence reaction pathways, particularly in ring-opening reactions of naphthenes. conicet.gov.ar Different catalysts can promote distinct mechanisms, leading to variations in product selectivity. conicet.gov.ar Optimizing catalyst loading and reaction conditions is essential for maximizing the yield and selectivity of desired products while minimizing the formation of unwanted byproducts. acs.org

Hydrogenation Mechanism Studies

Hydrogenation reactions involving indan or related cyclic structures can lead to saturated products. While detailed mechanistic studies specifically on the hydrogenation of this compound were not extensively covered in the search results, studies on the hydrogenation of related compounds provide insights into the potential mechanisms.

For example, the catalytic hydrogenation of 1-methyl-1,2-dihydronaphthalene (B8576145) (PubChem CID: 130040) has been shown to produce cis-1-methylindan with high selectivity (98% cis-isomer, 2% trans-isomer) over a platinum oxide catalyst (PubChem CID: 61651). mst.edu This suggests that the addition of hydrogen atoms occurs predominantly from one face of the molecule. mst.edu

Studies on the hydrogenation of 1-methylindole over a Ru/Al2O3 catalyst indicate that full hydrogenation to octahydro-1-methylindole can be achieved with high conversion and selectivity under specific conditions (130 °C, 6.0 MPa H2). researchgate.net The mechanism of hydrogenation over supported metal catalysts typically involves the adsorption of the substrate and hydrogen onto the catalyst surface, followed by stepwise addition of hydrogen atoms to the unsaturated bonds. benchchem.com

Conversely, the dehydrogenation of saturated cyclic compounds, such as octahydro-1-methylindole, to their aromatic counterparts (like 1-methylindole) has also been investigated mechanistically over catalysts like Pd/Al2O3. researchgate.net These studies often involve kinetic analysis and density functional theory (DFT) calculations to elucidate the reaction pathways and identify intermediates. researchgate.net The dehydrogenation can proceed through stepwise removal of hydrogen atoms. researchgate.net

While direct mechanistic studies on the hydrogenation of this compound to its saturated form were not detailed, the principles established for the hydrogenation and dehydrogenation of related cyclic hydrocarbons and heterocycles over metal catalysts are likely applicable. These mechanisms generally involve surface-mediated processes where the catalyst facilitates the breaking and formation of C-H bonds and the addition or removal of H2.

Stereochemical and Conformational Analysis by Advanced Spectroscopic Techniques

Conformational Preferences and Ring Puckering Analysis

Investigation of Pseudoequatorial and Pseudoaxial Conformations

1-Methylindan (B54001) is known to possess two primary ring puckering conformations acs.orgnih.govresearchgate.netomicsdi.org. These conformations result in the methyl substituent at the C-1 position adopting either a pseudoequatorial or a pseudoaxial orientation relative to the five-membered ring. Research indicates that the ring puckering leading to the pseudoequatorial substituent is significantly more prevalent acs.orgnih.govresearchgate.netomicsdi.org. Computational studies at the B3LYP/6-311++G(2d,2p) level of theory have shown that the conformation with a positive dihedral angle for the five-membered ring atoms has the lowest Gibbs energy and is expected to be present with approximately 75% population in vacuum nih.gov. This suggests a strong preference for the pseudoequatorial orientation of the methyl group in the most stable conformer.

Experimental vibrational absorption (VA) and VCD spectra obtained for neat liquid samples of (S)-1-methylindan have been compared to population-weighted quantum chemical (QC)-predicted spectra for the isolated molecule nih.gov. The excellent agreement between experimental and predicted spectra supports the computational findings regarding the relative populations of these conformers nih.govresearchgate.net.

The energies and populations of the conformers of this compound at the B3LYP/6-311++G(2d,2p) level are summarized in the table below, based on computational data nih.gov:

ConformerRelative Gibbs Energy (kcal/mol)Population (%)Ring Puckering Angle (degrees)
10.00~75Positive
2>0.00~25Negative

Note: Precise energy and angle values for Conformer 2 were not explicitly detailed in the snippet but are implied to be higher in energy and have a different puckering angle compared to Conformer 1.

Influence of Substituents on Conformational Dynamics

The presence and nature of substituents on the indan (B1671822) ring can influence its conformational dynamics and preferred puckering modes. While the primary focus here is on this compound, studies on related substituted indans provide context. For instance, the effect of substitution at the 2-position, such as with a hydroxyl group in indan-2-ol, has been shown to lower the puckering frequency compared to the parent indan researchgate.net. Similarly, substitution at the 1-position with groups like amino or hydroxyl also impacts the conformational landscape researchgate.net.

In reaction studies involving 1-substituted indenes, the steric bulk of the substituent at C-1 influences the stereochemical outcome of addition reactions, leading to substituted indans rsc.org. An increase in steric bulk at C-1 increases the proportion of products resulting from attack on the less hindered side rsc.org. This highlights how substituents can dictate the favored approach pathways, which are intrinsically linked to the available conformations. General principles of substituent effects on cyclic systems and aromatic rings, such as inductive and resonance effects, also play a role in modifying electron density and potentially influencing conformational preferences and reactivity libretexts.org.

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Structure Elucidation

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by chiral molecules spark904.nlsmoldyn.org. Unlike standard infrared spectroscopy, which provides identical spectra for enantiomers, VCD produces mirror-image spectra, making it highly sensitive to absolute configuration and conformation spark904.nl.

Experimental VCD Spectra Acquisition and Interpretation

Experimental VCD spectra of (S)-1-methylindan and its isotopically labeled analog, (R)-1-methylindan-1-d, have been measured, typically in the 800-1600 cm⁻¹ region nih.govdatapdf.com. These spectra exhibit characteristic positive and negative features associated with specific vibrational modes of the molecule datapdf.com.

Interpretation of experimental VCD spectra is often performed by comparing them to theoretical spectra predicted using quantum chemical calculations acs.orgnih.govnih.govresearchgate.netresearchgate.net. For (S)-1-methylindan, the predicted spectra for geometry-optimized conformers have shown excellent quantitative agreement with the corresponding experimental spectra nih.govresearchgate.net. This agreement allows for the assignment of observed VCD bands to specific molecular vibrations and conformers nih.govresearchgate.net. For example, dominant VCD features in the experimental spectrum of (R)-1-methylindan-1-d are clearly present in the predicted spectrum of the conformer with a positive puckering angle nih.govresearchgate.net.

Correlation of VCD Bands with Absolute Configuration

A significant application of VCD in the study of this compound and related compounds is the correlation of specific VCD features with absolute configuration spark904.nldatapdf.com. For 1-substituted indans, including (S)-1-methylindan, the VCD feature associated with the C*-H bending mode, observed at approximately 1350 cm⁻¹, has been found to correlate with the absolute configuration datapdf.com. This means that the sign of the VCD signal at this specific wavenumber can be used to infer whether the chiral center has the (R) or (S) configuration datapdf.com.

For (S)-1-methylindan, negative VCD features have been observed associated with absorption bands at 1327, 1264, and 1213 cm⁻¹, while positive features appear at 1300 and 1076 cm⁻¹ datapdf.com. The corresponding C-D bending motion in (R)-1-methylindan-1-d is assigned to an absorption band at 1097 cm⁻¹, a position where (S)-1-methylindan does not have a band datapdf.com. The VCD signs associated with the C-H and C*-D bending vibrations show a clear correlation with absolute configuration: positive for the R configuration and negative for the S configuration datapdf.com. This correlation demonstrates the utility of VCD in the stereochemical analysis of chiral ring systems datapdf.com.

Gas Phase Circular Dichroism and Absorption Spectroscopy of Optically Active Systems

Gas phase circular dichroism (CD) and absorption spectroscopy provide insights into the electronic transitions and chiroptical properties of molecules in isolation, free from solvent effects. The gas phase CD and absorption spectra of S-(+)-1-methylindan have been measured across the ultraviolet region, specifically from 280 to 170 nm aip.orgaip.org.

Analysis of these gas phase spectra reveals that the structure of the CD spectrum differs from that of the absorption spectrum in the B₁ᵤ region aip.orgaip.org. This difference is interpreted as evidence for the presence of additional electronic states, such as a σ−π* or π−σ* E₁g state, in addition to the π−π* B₁ᵤ state aip.orgaip.org. Furthermore, the CD spectrum near 190 nm suggests the existence of another electronic state located between the analogs of the B₁ᵤ and E₁ᵤ states, which has been assigned as E₂g, consistent with theoretical predictions aip.orgaip.org. The observed gas phase CD spectra can be explained using a scheme that incorporates calculated coupled-oscillator contributions and one-electron term calculations aip.org.

These gas phase studies are particularly valuable as they probe the intrinsic electronic and chiroptical properties of this compound without the influence of intermolecular interactions that are present in condensed phases.

4.4. Enantioresolution Methodologies in Chiral Separations

The enantioresolution of chiral compounds, including this compound, is a critical aspect in various scientific disciplines, particularly where the biological activity or environmental fate of individual enantiomers is of interest. mdpi.com Chromatographic and electrophoretic techniques employing chiral stationary phases or chiral mobile phase additives are widely utilized for this purpose. researchgate.netchiralpedia.comlibretexts.org

Gas chromatography (GC) has been successfully applied for the enantiomeric separation of this compound. One study reported the use of a 20 m capillary column coated with Chiraldex G-TA for the GC/MS analysis of this compound in complex matrices such as crude oil and coal samples. mst.edu Chiraldex G-TA is a chiral stationary phase (CSP) based on γ-cyclodextrin, specifically γ-cyclodextrin trifluoroacetylated at the 3-position hydroxyl groups and pentylated at the 2 and 6-position hydroxyl groups. mst.edu This CSP facilitates enantioseparation through mechanisms involving association with the cyclodextrin (B1172386) cavity and other enantioselective interactions. mst.edu High resolution was achieved for the separation of the two enantiomeric forms of this compound under specific GC conditions. mst.edu

Capillary electrophoresis (CE) also offers a powerful approach for the enantioresolution of chiral molecules. The enantioresolution of this compound has been investigated using CE with cyclodextrins as chiral additives in the running electrolyte. mst.edu Sulfated β-cyclodextrins (β-CDs) and mixtures of sulfated β-CDs and γ-cyclodextrin (γ-CD) have been successfully employed for the enantiomeric separation of various indan derivatives, including this compound. mst.edu The concentration and type of cyclodextrin derivative, as well as buffer conditions, play a significant role in achieving optimal resolution in CE. mst.edu

Detailed research findings on the enantioresolution of this compound by GC and CE are summarized in the table below, highlighting the methodologies and separation parameters reported in the literature.

TechniqueChiral SelectorColumn/CapillaryResolution (Rs)Selectivity (α)Sample MatrixRef.
Gas Chromatography (GC)Chiraldex G-TA (γ-cyclodextrin derivative)20 m capillary column3.51.04Crude oil, Coal samples mst.edu
Capillary Electrophoresis (CE)Sulfated β-cyclodextrins, Sulfated β-CDs + γ-CDCapillary electrophoresis capillary2.84Not specifiedNot specified mst.edu

These studies demonstrate the effectiveness of both GC and CE, utilizing cyclodextrin-based chiral selectors, for the analytical enantioresolution of this compound. mst.edumst.edu

Computational Chemistry and Theoretical Modeling of 1 Methylindan

Quantum Chemical (QC) Calculations for Spectroscopic Prediction

Quantum chemical calculations are widely used to predict spectroscopic properties, providing valuable data for the identification and characterization of molecules. For 1-methylindan (B54001), these calculations have been particularly useful in understanding its vibrational and chiral spectroscopic signatures.

Density Functional Theory (DFT) for Vibrational Spectra and Conformational Energies

Density Functional Theory (DFT) is a powerful quantum mechanical method frequently employed to calculate the electronic structure of molecules, which in turn allows for the prediction of various properties, including vibrational spectra and conformational energies. Studies on substituted indans, including (S)-1-methylindan, have utilized DFT calculations to predict vibrational absorption (VA) spectra. nih.govfigshare.comnih.govacs.org These calculations can reveal the characteristic vibrational modes of different conformers.

Conformational analysis using DFT is essential because molecules like this compound can exist in multiple low-energy conformations due to ring puckering and substituent orientation. For substituted indans, two ring puckering conformations are typically observed. nih.govfigshare.comnih.govacs.org DFT calculations can determine the relative energies and populations of these conformers, providing a theoretical basis for interpreting experimental spectra which represent a population-weighted average of the conformer contributions. nih.govfigshare.comnih.gov For instance, the conformation with a positive 9–4–3–2 dihedral angle in this compound has been found to have the lowest Gibbs energy and is predicted to be significantly more abundant in vacuum. nih.gov

The predicted vibrational spectra for individual conformers and their population-weighted averages can be compared to experimental spectra to validate the computational models and gain a deeper understanding of the relationship between molecular structure and vibrational properties. nih.gov

Computational Modeling of Chiral Spectroscopic Signatures

For chiral molecules like (S)-1-methylindan, computational modeling of chiral spectroscopic signatures, such as Vibrational Circular Dichroism (VCD) spectra, is particularly important for determining absolute configurations and understanding conformational behavior in solution. researchgate.netnih.govresearchgate.netfigshare.comnih.govacs.orgacs.org QC calculations, including those based on DFT, are used to predict VCD spectra. researchgate.netnih.govresearchgate.netfigshare.comnih.govacs.orgacs.org

Molecular Dynamics Simulations for Solvent Effects on Chirality

Solvent effects can significantly influence the conformational ensemble of a molecule and its spectroscopic properties, particularly chiral signatures like VCD. researchgate.netfigshare.comnih.govacs.orguni.lu While the provided search results primarily discuss solvent effects on related indanols through explicit solvent molecules or continuum models in QC calculations researchgate.netfigshare.comnih.govacs.org, molecular dynamics (MD) simulations are a powerful computational technique to explicitly model the dynamic interactions between a solute (like this compound) and solvent molecules over time.

MD simulations can provide insights into how the solvent environment affects the relative populations of different conformers and how solvent-solute interactions might influence chiral properties. Although direct MD studies on this compound in solution and their effect on chirality were not explicitly detailed in the provided snippets, the principle of using MD to understand solvent effects on molecular behavior and spectroscopic signatures is well-established and relevant to the study of chiral molecules in solution. uni.lubenchchem.com

Theoretical Studies of Reaction Mechanisms and Energy Profiles

Computational chemistry, particularly using DFT, is instrumental in investigating reaction mechanisms by mapping the energy profile of a reaction, identifying transition states, and characterizing intermediates. benchchem.comnih.govdalalinstitute.comuq.edu.aursc.orgresearchgate.net While specific reaction mechanisms involving this compound itself were not extensively detailed in the search results, studies on related indanone derivatives highlight the application of these theoretical methods. benchchem.comnih.govuq.edu.aursc.orgresearchgate.net

Identification of Transition States and Intermediates

DFT calculations can be used to locate and characterize transition states and intermediates along a reaction pathway. benchchem.comnih.govdalalinstitute.comrsc.orgresearchgate.net Transition states represent the highest energy points on the reaction pathway connecting reactants and products, while intermediates are local energy minima. Identifying these species is crucial for understanding the step-by-step process of a chemical transformation and determining the most favorable reaction pathway. dalalinstitute.com Studies on reaction mechanisms involving indanone derivatives have employed DFT calculations to explore energy variations and identify key transition states and intermediates in processes such as radical reactions and photorearrangements. nih.govrsc.orgresearchgate.net

Natural Bond Orbital and Quantum Theory of Atom in Molecules Analyses

Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are computational tools used to analyze the electronic structure and bonding within a molecule or during a chemical reaction. researchgate.netresearchgate.netwikipedia.orgrsc.orgescholarship.org

NBO analysis provides a localized picture of bonding, describing molecules in terms of Lewis-type orbitals (bonds and lone pairs) and non-Lewis type orbitals (antibonds and Rydberg orbitals). wikipedia.org It can be used to analyze charge distribution, hybridization, and donor-acceptor interactions, which are important for understanding reactivity and stability. wikipedia.org

QTAIM partitions the electron density of a molecule into atomic basins based on the topology of the electron density. rsc.orgescholarship.org Analyzing bond critical points within this framework can provide quantitative information about the nature of chemical bonds, such as their strength and character (covalent or ionic). rsc.orgescholarship.org

Both NBO and QTAIM analyses can provide valuable insights into the electronic rearrangements that occur during a reaction, helping to understand the nature of bonding in transition states and intermediates and to elucidate the driving forces behind a chemical transformation. researchgate.netresearchgate.netrsc.orgescholarship.orgacs.org While direct application to this compound reaction mechanisms was not explicitly detailed, these methods have been applied to related systems and are applicable to the theoretical study of this compound reactivity. researchgate.netresearchgate.netrsc.orgescholarship.org

Advanced Analytical Characterization in 1 Methylindan Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate individual components from complex mixtures. For a compound like 1-Methylindan (B54001), various chromatographic techniques are employed to achieve high-resolution separation and accurate quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for the study of this compound. whitman.edu This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In the context of this compound research, GC-MS is instrumental for trace analysis in complex matrices and for its identification as a biomarker in petroleum geochemistry. fortlewis.eduresearchgate.net

This compound is a known component of fuels and can be found in groundwater and soil samples contaminated with petroleum products. chemicalbook.comnemc.us The high sensitivity of GC-MS allows for the detection of this compound at very low concentrations, which is critical for environmental monitoring and risk assessment. The mass spectrometer provides a unique fragmentation pattern for this compound, which serves as a chemical fingerprint for its unambiguous identification. The primary mass spectral peaks for this compound are essential for its characterization. nih.gov

Table 1: Key Mass Spectrometry Data for this compound.
ParameterValue
Molecular Ion (M+) m/z132
Top Peak m/z117
Second Highest Peak m/z132
Third Highest Peak m/z115

The identification of this compound and other alkylated indans in crude oils and refined petroleum products can serve as a biomarker signature. fortlewis.edu These signatures can be used to correlate oil samples, identify the source of contamination, and understand the geological history of the petroleum. researchgate.net The robust and reliable nature of GC-MS makes it an indispensable tool for these applications.

High-performance liquid chromatography (HPLC) is a versatile analytical technique used for the separation, identification, and quantification of a wide range of compounds. researchgate.net In the context of this compound research, HPLC is particularly valuable for the fractionation of complex hydrocarbon mixtures and for the assessment of the purity of this compound standards. researchgate.netrsc.org

While GC-MS is ideal for volatile compounds, HPLC can handle a broader range of polarities and molecular weights, making it suitable for the initial fractionation of complex samples like crude oil or environmental extracts. nih.gov By employing different stationary and mobile phases, HPLC can separate hydrocarbons into different classes, such as saturates, aromatics, resins, and asphaltenes. shimadzu.it This pre-fractionation step can be crucial for reducing the complexity of the sample before more detailed analysis by GC-MS or other techniques.

Furthermore, HPLC is a standard method for purity assessment in the chemical and pharmaceutical industries. up.ac.zanih.gov For research involving this compound, it is essential to use a high-purity standard for calibration and toxicological studies. HPLC with a suitable detector, such as a UV-Vis or photodiode array (PDA) detector, can be used to verify the purity of synthesized or commercially obtained this compound. reddit.comnih.gov The presence of impurities can be readily detected and quantified, ensuring the reliability of subsequent experimental results.

Table 2: Representative HPLC Purity Assessment Parameters.
ParameterTypical Specification
Purity by HPLC (Area %)>98%
Detection Wavelength254 nm
ColumnC18 Reverse-Phase
Mobile PhaseAcetonitrile/Water Gradient

For exceedingly complex samples containing a multitude of structurally similar compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power compared to conventional one-dimensional GC. azom.comlabrulez.com This technique utilizes two different capillary columns with distinct separation mechanisms (e.g., nonpolar followed by polar) connected by a modulator. The modulator traps small, sequential fractions of the effluent from the first column and re-injects them onto the second column for a rapid, secondary separation. This results in a two-dimensional chromatogram with greatly increased peak capacity and resolution. gcms.cz

Given that this compound is often present in complex hydrocarbon mixtures such as gasoline, diesel, and crude oil, GCxGC is an ideal tool for its detailed characterization in these matrices. researchgate.netresearchgate.net The structured nature of GCxGC chromatograms, where compounds of similar chemical class tend to group together, facilitates the identification of compound families, including alkylated indans. gcms.cz This is particularly useful in petroleum analysis for detailed hydrocarbon accounting and in environmental forensics to obtain a more complete chemical fingerprint of a contaminant. researchgate.net The enhanced resolution of GCxGC can separate this compound from co-eluting isomers that might interfere with its quantification in a one-dimensional GC analysis. While direct analysis of this compound by GCxGC is not extensively reported, the analysis of a related compound, this compound-2-one, in groundwater samples highlights the applicability of this powerful technique for the analysis of indane derivatives in complex environmental samples. nemc.us

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. researchgate.net By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR experiments used to characterize organic compounds. The chemical shift of a nucleus in an NMR spectrum is indicative of its electronic environment, while spin-spin coupling constants provide information about the connectivity of neighboring atoms. The analysis of ¹H and ¹³C NMR spectra allows for the complete assignment of all protons and carbons in the this compound molecule, confirming its structure. nih.gov

The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the methyl group protons. The multiplicity of these signals (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons and provides valuable information about the number of adjacent protons. Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, with its chemical shift being characteristic of its hybridization and chemical environment.

Table 3: Reported ¹³C NMR Chemical Shifts for this compound.
Carbon AtomChemical Shift (ppm)
C138.5
C230.7
C331.1
C3a143.4
C4126.3
C5124.5
C6124.7
C7126.8
C7a146.9
CH₃20.9

Note: Data obtained from public spectral databases. Specific experimental conditions may affect chemical shift values. nih.govnih.govchemicalbook.com

Since the C1 carbon of this compound is a stereocenter, the molecule exists as a pair of enantiomers: (R)-1-Methylindan and (S)-1-Methylindan. The assignment of the absolute stereochemistry is crucial for understanding its biological activity and its fate in chiral environments. Advanced NMR techniques, particularly the Nuclear Overhauser Effect (NOE), can be employed for the determination of the relative stereochemistry of molecules. wordpress.com

NOE is a phenomenon where the magnetization of one nucleus is transferred to a spatially close nucleus through dipole-dipole interactions. nih.govresearchgate.netrsc.org In a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, cross-peaks are observed between protons that are close in space, typically within 5 Å. uchicago.edu For a derivative of this compound with additional stereocenters, NOE experiments could be used to determine the relative orientation of the substituents on the indane ring system.

For the determination of the absolute stereochemistry of this compound, NMR methods often involve the use of chiral derivatizing agents or chiral solvating agents. researchgate.net These agents react with the enantiomeric mixture to form diastereomers, which will have distinct NMR spectra, allowing for the quantification of the enantiomeric excess and, in some cases, the assignment of the absolute configuration by comparing the spectra to those of known standards.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides definitive information on its molecular mass and offers insights into its structure through the analysis of fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). This process imparts significant energy to the analyte molecules, leading to both ionization and extensive fragmentation. The resulting mass spectrum serves as a molecular fingerprint, characterized by a molecular ion peak and a series of fragment ion peaks.

In the EI-MS analysis of this compound (C₁₀H₁₂), the molecular ion (M•+) is observed at an m/z of 132, corresponding to its molecular weight. nist.govnist.gov The fragmentation pattern is highly informative. The most abundant peak in the spectrum, known as the base peak, appears at m/z 117. nih.gov This prominent fragment is formed by the loss of a methyl radical (•CH₃, mass of 15 amu) from the molecular ion. This fragmentation is a characteristic feature for molecules containing a methyl group attached to a cyclic structure. The stability of the resulting C₉H₉⁺ cation, a substituted benzylic carbocation, drives this fragmentation pathway.

Further fragmentation can occur, leading to other significant peaks in the spectrum. For example, a peak is often observed at m/z 115, which corresponds to the loss of two hydrogen atoms from the [M-CH₃]⁺ fragment. nih.gov The analysis of these fragments is crucial for confirming the identity of this compound in complex mixtures.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossSignificance
132[C₁₀H₁₂]•+-Molecular Ion (M•+)
117[C₉H₉]⁺•CH₃Base Peak; Loss of a methyl radical
115[C₉H₇]⁺•CH₃ + H₂Loss of a methyl radical and two hydrogen atoms

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, thermally labile, and large molecules. Unlike EI-MS, ESI-MS typically imparts very little excess energy to the analyte, resulting in minimal or no fragmentation. The primary ion observed is usually the protonated molecule, [M+H]⁺, or other adducts (e.g., [M+Na]⁺).

Specific experimental ESI-MS data for this compound, a nonpolar hydrocarbon, is not extensively documented in readily available literature. However, if analyzed under appropriate conditions, such as in the presence of a strong acid to facilitate protonation, one would expect to observe a prominent ion at m/z 133. This would correspond to the protonated molecule [C₁₀H₁₂ + H]⁺. The primary utility of ESI-MS in this context would be the unambiguous determination of the molecular weight with very high accuracy, complementing the structural information gained from fragmentation in EI-MS. The absence of significant fragmentation is the key feature of this technique.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

For this compound, the spectra would be characterized by vibrations corresponding to its aromatic and aliphatic components. While a complete, assigned experimental spectrum for this compound is not widely published, the expected characteristic vibrational modes can be predicted based on its known structure.

Aromatic C-H Stretching: Strong bands would be expected in the region of 3000-3100 cm⁻¹, characteristic of the C-H bonds on the benzene (B151609) ring.

Aliphatic C-H Stretching: Bands corresponding to the C-H stretching vibrations of the methyl group and the methylene groups in the five-membered ring would appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region.

CH₂ Bending (Scissoring): A characteristic absorption for the -CH₂- groups of the indan (B1671822) structure would be expected around 1465 cm⁻¹.

CH₃ Bending: Asymmetric and symmetric bending vibrations of the methyl group would produce bands in the regions of approximately 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Aromatic C-H Bending (Out-of-Plane): Strong bands in the 700-900 cm⁻¹ region provide information about the substitution pattern of the benzene ring. For the ortho-disubstituted pattern of the indan core, a strong band is typically observed around 740-785 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to nonpolar bonds and symmetric vibrations. Therefore, it would provide complementary information, especially for the C-C bond vibrations of the aromatic and aliphatic rings.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Structural Component
Aromatic C-H Stretch3100 - 3000Benzene Ring
Aliphatic C-H Stretch2960 - 2850-CH₃ and -CH₂- groups
Aromatic C=C Stretch1600 - 1450Benzene Ring
CH₂ Bending~1465Five-membered ring
CH₃ Bending~1450 and ~1375Methyl Group
Aromatic C-H Out-of-Plane Bending900 - 700Ortho-disubstituted Benzene Ring

Environmental Geochemistry and Natural Occurrence in Academic Studies

1-Methylindan (B54001) as a Geochemical Biomarker

Indans and tetralins, including methyl-substituted varieties like this compound, are recognized as biological markers or biomarkers in organic geological samples. mst.edumst.edu These compounds are present in small quantities and their analysis can provide valuable geochemical information. mst.eduresearchgate.net

Occurrence in Crude Oil and Coal Samples

This compound has been identified and its concentration determined in samples of both crude oil and coal from various sources and ranks. mst.eduresearchgate.netosti.gov Studies have investigated the presence of this compound alongside other substituted indans and tetralins in these fossil fuel matrices. mst.edu

Concentration Analysis in Geological Samples

Quantitative analysis of this compound in geological samples has been performed using techniques such as gas chromatography-mass spectrometry (GC/MS) following high-performance liquid chromatography (HPLC) fractionation. mst.eduresearchgate.net This approach allows for the determination of the compound's concentration, even at very low levels. mst.edu

Research indicates that the concentrations of substituted indans and tetralins, including this compound, are significantly lower in coal samples compared to crude oil samples, often by three to four orders of magnitude. mst.eduresearchgate.net For instance, in a study of fourteen coal and peat samples, the highest concentrations of this compound were found in bituminous coal samples, reaching levels in the nanograms per gram (ppb) range. mst.edu In contrast, crude oil samples showed much higher concentrations, with even the lowest concentration in one oil sample being substantially greater than the highest concentrations observed in coal samples. mst.edu The concentration of this compound in crude oil samples can be in the micrograms per gram (ppm) range. mst.eduresearchgate.net

Stereoisomeric Ratios as Indicators in Geochemistry

Methyl-substituted indans, such as this compound, can possess a stereogenic center, allowing for the existence of enantiomers. mst.eduresearchgate.net The stereochemistry and relative concentrations of these stereoisomers can serve as indicators in geochemical studies. mst.edumst.eduresearchgate.net

Studies have investigated the enantiomeric composition of this compound in crude oil and coal samples. mst.edu Analysis using techniques capable of high-resolution separation of enantiomeric forms has shown that this compound in all studied oil and coal samples was found to be a racemic mixture within experimental error. mst.edu This suggests that processes occurring during the maturation of organic matter in these geological formations lead to the racemization of chiral biomarkers like this compound. mst.edu

Formation and Presence in Thermal Degradation Products

This compound and related indan (B1671822) structures can be formed through the thermal degradation of organic matter, particularly biomass.

Pyrolysis of Lignin (B12514952) and Related Biomass

Thermal processes, such as pyrolysis and liquefaction of biomass, can lead to the formation of various aromatic and cyclic hydrocarbons, including indans. Lignin, a complex polymer found in biomass, undergoes thermal decomposition at elevated temperatures, contributing to the formation of aromatic structures. researchgate.netusda.govnih.gov While the direct formation of this compound from lignin pyrolysis is complex and involves various fragmentation and rearrangement reactions, studies on biomass liquefaction using hydrogen donor solvents like tetralin have shown the isomerization of tetralin to this compound. nerc.ac.uk This indicates that indan structures can arise from the thermal transformation of related cyclic hydrocarbons present during biomass conversion processes. nerc.ac.uk Research into pyrolytic lignin structures also explores the outcomes of thermal degradation pathways in biomass. usda.gov

Identification in Moxa Smoke and Food Matrices

While direct evidence for the presence of this compound itself in moxa smoke and food matrices within the searched literature is limited, related indan derivatives, such as this compound-2-one, have been identified in these contexts. benchchem.comnih.gov The presence of such compounds is often correlated with thermal degradation processes, including the burning of moxa and the heating of food. benchchem.com

Research on Environmental Fate and Transformation Pathways

Studies have investigated the fate and transformation of this compound in various environmental contexts, including its presence in fuel emissions and its potential for biodegradation and photolysis.

This compound has been identified as a component in gas-phase organic carbon emissions from motor vehicles. acs.org Its presence in such emissions contributes to atmospheric organic carbon, which can participate in reactions leading to the formation of ozone and secondary organic aerosol. acs.org

Biodegradation studies have shown that this compound can be subject to degradation by microorganisms. Research in Utah's Great Salt Lake, for instance, indicated that hydrocarbon biodegradation extends to various classes, including methylindans. mdpi.com, cabidigitallibrary.org While the rate might be slower compared to degradation in fresh- or seawater, biodegradation is considered a likely eventual fate for petroleum hydrocarbons entering the lake. cabidigitallibrary.org

The transformation of related indan compounds through photochemical reactions has also been explored in academic studies. Photolysis can play a role in the synthesis and degradation of indanone derivatives, suggesting potential photochemical pathways for the transformation of indan structures in the environment. beilstein-journals.org, acs.org, researchgate.net For example, the photoirradiation of certain compounds can lead to the formation of methylindanone derivatives. citycollegekolkata.org

Furthermore, this compound has been observed as a product in studies involving the transformation of other organic compounds under specific conditions. In the context of direct coal liquefaction, this compound was found to be generated from the transformation of tetralin, a hydrogen-donor solvent, particularly at elevated temperatures. frontiersin.org, frontiersin.org The content of methylindan was observed to increase significantly at higher reaction temperatures (e.g., 420°C) compared to lower temperatures (e.g., 380°C). frontiersin.org

Research into the degradation of polystyrene waste has also identified this compound as one of the resulting aromatic products when assisted by catalysts like AlCl₃. rsc.org, rsc.org This process, studied at temperatures such as 40°C, demonstrates a potential pathway for the formation of this compound from the breakdown of larger organic molecules. rsc.org

While specific detailed data tables exclusively focusing on the environmental fate kinetics (e.g., half-lives, degradation rates under various environmental conditions) of this compound were not extensively available in the search results, the studies highlight its presence in environmental matrices and its involvement in biodegradation and transformation processes. The biodegradation study in the Great Salt Lake provides some context on the degradability of methylindans in a saline environment. mdpi.com, cabidigitallibrary.org

The solubility of this compound in water is reported to be quite low due to its hydrophobic nature, while it is more soluble in nonpolar organic solvents. solubilityofthings.com This property influences its distribution and mobility in the environment, suggesting a greater tendency to partition into organic phases in soil and sediment rather than dissolving extensively in water.

Observed Transformation Products and Pathways:

Based on the available research, this compound can be involved in the following transformation processes:

Biodegradation: Degradation by microorganisms in environments like saline lakes. mdpi.com, cabidigitallibrary.org

Formation from Precursors: Generated from the transformation of compounds like tetralin under high-temperature conditions, such as in coal liquefaction processes. frontiersin.org, frontiersin.org Also formed during the degradation of polystyrene waste catalyzed by substances like AlCl₃. rsc.org, rsc.org

Potential Photochemical Transformation: While direct photolysis data for this compound were not detailed, related indanone structures undergo photochemical reactions, suggesting potential indirect photochemical pathways or transformations of substituted methylindans. beilstein-journals.org, acs.org, researchgate.net, citycollegekolkata.org

Illustrative Data from Research (Example from Coal Liquefaction Study):

The following table, derived from a study on the transformation of tetralin during coal liquefaction, illustrates the change in this compound content at different temperatures.

Temperature (°C)Content of this compound in Liquid Product (%)
38012.48 frontiersin.org
42020.80 frontiersin.org

This data indicates that higher temperatures favor the formation of this compound in this specific industrial process. frontiersin.org

Illustrative Data from Research (Example from Polystyrene Degradation Study):

The following table, derived from a study on the degradation of polystyrene waste catalyzed by AlCl₃, shows the selectivity of this compound among the liquid products over time.

Reaction Time (hours)Selectivity of this compound (%)
0.5Increased (specific value not provided) rsc.org
3Increased (specific value not provided) rsc.org

The study notes that the selectivity of this compound increased with increasing reaction time. rsc.org

These findings underscore the importance of considering various environmental and industrial processes that can influence the presence and transformation of this compound in the environment.

Exploration of 1 Methylindan As a Chemical Synthon and Intermediate in Research

Building Block for Complex Organic Molecular Architectures

1-Methylindan (B54001) has demonstrated utility as a building block in organic synthesis, facilitating the construction of diverse aromatic compounds and more intricate molecular structures. wikipedia.orgnih.gov Its indane core, substituted with a methyl group, provides a rigid framework that can be strategically incorporated into larger molecules. The compound's solubility characteristics, being more soluble in nonpolar organic solvents such as benzene (B151609), hexane, and toluene (B28343), are advantageous in synthetic procedures requiring such environments. wikipedia.org As a hydrocarbon building block, this compound contributes to the expanding toolkit available to synthetic chemists for assembling complex organic targets. nih.gov The broader class of indanes, to which this compound belongs, along with tetralins, are recognized as intermediates in the production of a variety of chemicals. fishersci.ca

Precursor in the Synthesis of Specific Pharmaceutical Scaffolds (Academic Synthesis)

This compound is widely utilized in the synthesis of pharmaceuticals and other organic compounds, serving as a crucial intermediate in the chemical and pharmaceutical industries. nih.gov Its inherent stability and reactivity allow for the introduction of various functional groups, enabling the synthesis of a diverse array of compounds relevant to medicinal chemistry and drug discovery efforts. nih.gov While direct examples of this compound as the sole precursor to a complete pharmaceutical scaffold in academic synthesis are specific to the research being conducted, related indanone derivatives have shown significant biological activity and are employed in the synthesis of pharmaceutically relevant compounds. For instance, 5-methylindan-1-one has been used in the academic synthesis of dilemmaones A and B, which are tricyclic indole (B1671886) alkaloids. fishersci.no Research towards the synthesis of product standards has also involved compounds such as cyano-1-methylindan-1-ol, indicating the relevance of methylindan derivatives in generating reference materials for pharmaceutical research. fishersci.ca

Role in Catalytic Processes as a Model Compound or Product

This compound participates in various catalytic processes, either as a model compound for studying reaction mechanisms or as a significant product of transformations. In the pyrolysis of tetralin, this compound is a major product, and its formation is influenced by the presence of catalysts. fishersci.caalfa-chemistry.com Studies on the thermal decomposition of tetralin have shown this compound as a main liquid product, particularly favored at high pressures in the presence of catalysts like γ-alumina. alfa-chemistry.comcenmed.com The mechanism of tetralin isomerization, which yields this compound, is inferred to involve a multimolecular step when coal is added to the reaction system. alfa-chemistry.com

Furthermore, this compound is selectively produced during the catalytic conversion of biomass-derived feedstocks. For example, in a two-step route for the production of bicyclic aromatics from xylose or hemicellulose, cyclopentanone (B42830) is initially formed and subsequently converted to methylindan and tetralin over catalysts such as H-ZSM-5 zeolite. fishersci.caguidetopharmacology.org This highlights its role as a product in catalytic valorization of biomass. This compound is also observed as a product in the catalytic degradation of polystyrene using anhydrous AlCl3, demonstrating its formation in catalyzed depolymerization processes aimed at converting waste materials into valuable aromatic hydrocarbons. fishersci.no

Contributions to Advanced Materials Research (Precursor Focus)

The application of this compound extends to contributions in advanced materials research, primarily through its potential as a precursor or as a component in the formation of novel organic materials. Its use as a building block in organic synthesis inherently positions it as a potential precursor for designing and constructing molecules with specific properties for material science applications. wikipedia.orgnih.govnih.gov The compound's presence in fuels, including those derived from coal gasification and petroleum products, underscores its relevance in energy-related materials and processes. wikipedia.org Indan (B1671822) and tetralin, the broader class including this compound, are noted as intermediates in the production of thermal-stable jet fuel, indicating the contribution of these structures to materials designed for demanding environments. fishersci.ca The catalytic degradation of polystyrene yielding this compound suggests a pathway for utilizing waste polymers as a source of valuable aromatic feedstocks, which can then be re-employed in the synthesis of new materials, contributing to circular economy approaches in materials science. fishersci.no The potential for this compound to be incorporated into novel organic materials is an active area of exploration, driven by its structural features and the ability to introduce further chemical modifications. nih.gov

Investigation of Biological Interactions and Activities in in Vitro Research Models

In Vitro Anti-inflammatory Potential and Cytokine Modulation

Research into the anti-inflammatory potential of 1-Methylindan (B54001) specifically is not extensively detailed in the provided search results. However, related compounds, such as 2-benzylidene-1-indanone (B110557) derivatives, have been reported as anti-inflammatory agents in the context of acute lung injury nih.gov. Additionally, studies on plant extracts containing 1-methyl-Indan as a component have investigated anti-inflammatory properties. For example, an essential oil containing 1-methyl-Indan from Plectranthus wightii Benth. showed moderate scavenging activity against hydroxyl radicals, which are involved in inflammatory processes ijcrt.org.

Modulation of cytokines, key mediators of inflammation, has been observed with other indanone derivatives. For instance, a novel arylidene indanone small molecule, IPX-18, inhibited the release of pro-inflammatory cytokines like TNF-α, IFN-γ, IL-2, and IL-8 in human whole blood (HWB) and peripheral blood mononuclear cells (PBMCs) in vitro nih.gov. The IC50 values for IPX-18 in inhibiting TNF-α were 298.8 nM in HWB and 96.29 nM in PBMCs nih.gov. For IFN-γ inhibition, the IC50 values were 217.6 nM in HWB and 103.7 nM in PBMCs nih.gov.

While these findings pertain to indanone derivatives or extracts containing this compound, they suggest that the indane scaffold, including this compound, could be a basis for compounds with anti-inflammatory and cytokine-modulating activities.

Induction of Apoptosis in Cancer Cell Lines

The ability of this compound to induce apoptosis in cancer cell lines has not been directly demonstrated for the compound itself in the provided search results. However, indanone derivatives have shown cytotoxic activity against various cancer cell lines in vitro. For example, a review on 1-indanones and their derivatives mentions their potential as anticancer drugs beilstein-journals.org.

One study investigated the cytotoxic property of Erythrophleum succirubrum leaf extract, which contains 2-(2-Furyl)-5,6-dimethoxy-3-methylindan-1-one, against the human cholangiocarcinoma cell line KKU-M213. The extract reduced the viability of these cells in a dose- and time-dependent manner, with IC50 values of 65.22 ± 1.18 µg/mL at 24 hours and 1.19 ± 1.38 µg/mL at 96 hours waocp.orgnih.gov. While this study focuses on a plant extract containing a substituted indanone, it highlights the potential for indane-related structures to exhibit cytotoxicity towards cancer cells and induce apoptosis, as suggested by other research on plant extracts with anti-tumor effects linked to apoptosis induction sci-hub.se.

Furthermore, a study on N4-arylsubstituted thiosemicarbazones derived from 1-indanones (N4-TSCs) investigated their anti-tumor activity in human breast cancer cell lines (MCF-7, MDA-MB 231, and BT 474) conicet.gov.ar. These derivatives were evaluated for their effect on cell growth and induction of cell death, including apoptosis conicet.gov.ar.

These findings on related indanone and indane derivatives suggest that this compound could potentially be explored for its effects on apoptosis induction in cancer cell lines, although specific data for this compound were not found.

Molecular Target Identification through Binding Studies (e.g., Enzyme Interactions)

Direct binding studies identifying specific molecular targets for this compound are not detailed in the provided search results. However, studies on related indane and indanone derivatives have explored interactions with various biological targets, including enzymes and receptors.

For instance, some indane derivatives have been investigated for their interaction with the glucocorticoid receptor google.com. One compound mentioned is 1,1,1-Trifluoro-3-(this compound-1-yl)-2-quinolin-4-ylmethylpropan-2-ol, indicating that indan-substituted compounds have been synthesized and studied for receptor binding google.com.

Another area of research involves the interaction of indane derivatives with adrenergic receptors. An alpha-methyl aminoindane analogue was found to be a potent ligand for the β2-adrenoceptor in binding studies researchgate.net.

While these examples involve substituted indanes or indanones, they demonstrate that the indane scaffold can be modified to interact with specific enzymes and receptors, suggesting potential avenues for investigating the molecular targets of this compound or its derivatives through binding studies.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives (In Vitro Focus)

Specific in vitro Structure-Activity Relationship (SAR) studies focused directly on a series of this compound derivatives are not prominently featured in the provided search results. However, SAR studies have been conducted on derivatives of related indane and indanone structures to understand how structural modifications influence their biological activities in vitro.

For example, SAR studies have been performed on 1-indanone (B140024) derivatives to explore their antiviral, antibacterial, anti-inflammatory, analgesic, antimalarial, and anticancer properties beilstein-journals.org. These studies involve synthesizing a series of compounds with variations in substituents and analyzing their effects in in vitro assays.

Another instance of SAR investigation involves thyroid hormone receptor beta (TRβ) selective agonists based on an indane derivative scaffold. SAR studies were conducted on a series of thyroid hormone analogues derived from an indane structure, where modifications were made to different parts of the molecule, and their binding affinities for human TRs were evaluated in in vitro binding assays nih.gov.

While direct SAR studies on this compound derivatives are not detailed, the research on related indane and indanone structures provides a framework for how in vitro SAR studies are conducted in this class of compounds to identify key structural features responsible for observed biological activities.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for optimizing the synthesis of 1-Methylindan?

  • Methodological Answer : Focus on reaction conditions (e.g., catalysts, temperature, solvent systems) and characterization protocols. Use kinetic studies to monitor intermediate formation and employ spectroscopic techniques (e.g., NMR, GC-MS) to verify product purity. Include reproducibility checks by replicating synthesis under varying conditions .
  • Key Evidence : Detailed experimental protocols in synthetic chemistry require rigorous documentation of reagents, reaction times, and purification methods to ensure reproducibility .

Q. How can researchers resolve discrepancies in reported solubility data for this compound across solvents?

  • Methodological Answer : Conduct systematic solubility studies using standardized methods (e.g., shake-flask technique) under controlled temperature and pH. Compare results with computational models (e.g., COSMO-RS) to validate experimental data. Address inconsistencies by verifying solvent purity and equilibration times .
  • Key Evidence : Analytical methods must account for variables like solvent batch variability and measurement techniques to minimize data contradictions .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Prioritize 1^1H/13^{13}C NMR for structural elucidation, GC-MS for purity assessment, and HPLC for isomer separation. Cross-reference spectral data with literature databases (e.g., SciFinder) and validate using reference standards .
  • Key Evidence : Compound characterization requires adherence to IUPAC guidelines for spectral interpretation and reporting .

Advanced Research Questions

Q. How should researchers address conflicting biological activity data for this compound derivatives in pharmacological studies?

  • Methodological Answer : Conduct dose-response assays (e.g., IC50_{50}, EC50_{50}) with positive/negative controls and statistical validation (e.g., ANOVA). Evaluate batch-to-batch compound purity and solvent effects on activity. Use meta-analysis to reconcile discrepancies across studies .
  • Key Evidence : Contradictions in pharmacological data often stem from methodological variability; transparent reporting of assay conditions is critical .

Q. What mixed-methods approaches are suitable for studying this compound’s environmental fate and toxicity?

  • Methodological Answer : Combine quantitative LC-MS/MS analysis of environmental samples with qualitative stakeholder interviews to assess exposure pathways. Use geospatial modeling to predict contamination hotspots .
  • Key Evidence : Mixed-methods designs require alignment between research questions and methodology to ensure data triangulation .

Q. How can computational modeling improve the prediction of this compound’s physicochemical properties?

  • Methodological Answer : Apply density functional theory (DFT) for thermodynamic properties and molecular dynamics simulations for solvation behavior. Validate models against experimental data (e.g., logP, vapor pressure) .
  • Key Evidence : Computational studies must disclose software parameters and validation protocols to ensure reproducibility .

Q. What strategies mitigate challenges in reproducing synthetic yields of this compound across laboratories?

  • Methodological Answer : Publish detailed synthetic protocols with raw data (e.g., reaction monitoring charts, purification logs) in supplementary materials. Collaborate on interlaboratory studies to identify critical variables (e.g., humidity, catalyst age) .
  • Key Evidence : Reproducibility hinges on granular documentation of experimental conditions and open data sharing .

Methodological Frameworks

  • Data Contradiction Analysis : Use root-cause analysis (RCA) to trace discrepancies to sources like instrumentation calibration errors or sample contamination. Document all variables in a deviation log .
  • Research Question Design : Formulate hypotheses using the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to ensure specificity and testability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.